molecular formula C10H16ClNO B3003116 3-Isopropoxy-4-methylaniline hydrochloride CAS No. 1795507-99-1

3-Isopropoxy-4-methylaniline hydrochloride

Cat. No.: B3003116
CAS No.: 1795507-99-1
M. Wt: 201.69
InChI Key: LMOPEQTYCXMYSL-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methylaniline hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of aniline, featuring an isopropoxy group at the 3-position and a methyl group at the 4-position on the aromatic ring. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-methylaniline hydrochloride generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and reduction processes, followed by alkylation and salt formation. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropoxy-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both the isopropoxy and methyl groups enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

4-methyl-3-propan-2-yloxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7(2)12-10-6-9(11)5-4-8(10)3;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOPEQTYCXMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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